3-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]amino}benzamide
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Overview
Description
3-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]amino}benzamide is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a benzamide moiety. This compound is part of the thiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 3-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]amino}benzamide typically involves the condensation of 3-methoxyphenyl isothiocyanate with 2-aminobenzamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the thiazole ring . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzamide moiety. Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]amino}benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-{[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]amino}benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and proteins, potentially inhibiting their function. This can lead to antimicrobial, antifungal, and anticancer effects by disrupting essential biological processes in pathogens or cancer cells .
Comparison with Similar Compounds
Similar compounds include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An antineoplastic drug
Properties
Molecular Formula |
C17H15N3O2S |
---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3-[[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]amino]benzamide |
InChI |
InChI=1S/C17H15N3O2S/c1-22-14-7-3-4-11(9-14)15-10-23-17(20-15)19-13-6-2-5-12(8-13)16(18)21/h2-10H,1H3,(H2,18,21)(H,19,20) |
InChI Key |
OHGZYMVECVHLJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CSC(=N2)NC3=CC=CC(=C3)C(=O)N |
Origin of Product |
United States |
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